2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, a pyrano ring, and a dichlorophenyl group, making it a subject of interest for researchers in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitumor agent, with studies indicating its efficacy against various cancer cell lines. The compound’s ability to inhibit tyrosine kinase receptors makes it a promising candidate for cancer therapy.
Biological Research: The compound’s interaction with biological targets, such as enzymes and receptors, is of interest for developing new therapeutic agents.
Materials Science: Its unique structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with molecular targets such as tyrosine kinase receptors. By inhibiting these receptors, the compound can interfere with signaling pathways crucial for cancer cell proliferation and survival . This inhibition leads to the induction of apoptosis and reduction in tumor growth.
Comparison with Similar Compounds
Similar compounds to 2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile include other quinoline derivatives and pyranoquinoline compounds. For example:
2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile: This compound also exhibits antitumor activity and tyrosine kinase inhibition.
Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles: These compounds have shown improved antitumor activities with modifications at the halogenated positions.
Properties
Molecular Formula |
C19H11Cl2N3O2 |
---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-amino-4-(2,3-dichlorophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H11Cl2N3O2/c20-12-6-3-5-10(16(12)21)14-11(8-22)18(23)26-17-9-4-1-2-7-13(9)24-19(25)15(14)17/h1-7,14H,23H2,(H,24,25) |
InChI Key |
JXIOAEMXYUSENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=C(C(=CC=C4)Cl)Cl)C(=O)N2 |
Origin of Product |
United States |
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